molecular formula C9H9ClF5NO B2397575 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride CAS No. 1431966-57-2

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2397575
CAS No.: 1431966-57-2
M. Wt: 277.62
InChI Key: UHWCXLNZQAMRAI-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to an aniline core

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy and trifluoromethyl intermediates. One common synthetic route includes the nucleophilic substitution reaction where a difluoroethoxy group is introduced to an aniline derivative. The trifluoromethyl group can be added through radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing continuous flow processes and advanced catalytic systems .

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy and trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds such as:

    2-(2,2-Difluoroethoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)aniline: Lacks the difluoroethoxy group, which affects its overall stability and interaction with molecular targets.

    2-(2,2-Difluoroethoxy)-5-methylaniline:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and wide range of applications.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCXLNZQAMRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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